

# (Z)-SU14813 Target Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(Z)-SU14813, also known as SU14813, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activities in preclinical models. This document provides a comprehensive technical overview of the target profile of (Z)-SU14813, including its chemical properties, mechanism of action, key molecular targets, and the downstream signaling pathways it modulates. Detailed experimental methodologies and quantitative data are presented to support its characterization as a promising therapeutic agent.

### **Chemical Properties and Synonyms**

(Z)-SU14813 is a small molecule inhibitor belonging to the indolinone class of compounds.



| Property          | Value                                                                                                                                         |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |  |
| Molecular Formula | C23H27FN4O4                                                                                                                                   |  |
| Molecular Weight  | 442.48 g/mol                                                                                                                                  |  |
| CAS Number        | 627908-92-3                                                                                                                                   |  |
| Synonyms          | SU14813, SU 014813                                                                                                                            |  |

#### **Mechanism of Action**

**(Z)-SU14813** exerts its biological effects by competitively inhibiting the binding of adenosine triphosphate (ATP) to the catalytic domain of multiple receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][2]

## **Primary Molecular Targets and In Vitro Potency**

SU14813 demonstrates potent inhibitory activity against several key RTKs implicated in tumor growth and angiogenesis, primarily members of the split-kinase domain receptor family.

#### **Biochemical Kinase Inhibition**

The following table summarizes the in vitro inhibitory activity of SU14813 against a panel of purified kinases.



| Target Kinase                                           | IC <sub>50</sub> (nM) |
|---------------------------------------------------------|-----------------------|
| VEGFR1 (Flt-1)                                          | 2                     |
| PDGFRβ                                                  | 4                     |
| KIT                                                     | 15                    |
| VEGFR2 (KDR)                                            | 50                    |
| FLT3                                                    | Data not specified    |
| CSF1R (FMS)                                             | Data not specified    |
| FGFR-1                                                  | >1000                 |
| EGFR                                                    | >1000                 |
| c-Met                                                   | >1000                 |
| Src                                                     | >1000                 |
| Abl                                                     | >1000                 |
| Akt                                                     | >1000                 |
| CDK1                                                    | >1000                 |
| CDK2                                                    | >1000                 |
| CDK4                                                    | >1000                 |
| p38                                                     | >1000                 |
| Data sourced from Patyna et al., Mol Cancer Ther, 2006. |                       |

# **Cellular Activity**

SU14813 effectively inhibits the phosphorylation of its target receptors in cellular contexts, leading to the suppression of downstream signaling and cellular functions.



| Cell-Based Assay                                        | Cell Line             | IC50 (nM)          |
|---------------------------------------------------------|-----------------------|--------------------|
| VEGFR2 Phosphorylation                                  | NIH 3T3 (transfected) | 5.2                |
| PDGFRβ Phosphorylation                                  | NIH 3T3 (transfected) | 9.9                |
| KIT Phosphorylation                                     | MO7e                  | 11.2               |
| FLT3-ITD Phosphorylation                                | MV4;11                | Data not specified |
| CSF1R Phosphorylation                                   | NIH 3T3 (transfected) | Data not specified |
| PDGF-dependent Proliferation                            | NIH 3T3-PDGFRβ        | 20                 |
| VEGF-dependent Proliferation                            | HUVEC                 | 29                 |
| SCF-dependent Proliferation                             | MO7e                  | 18                 |
| FLT3-ITD dependent Proliferation                        | MV4;11                | 9                  |
| Data sourced from Patyna et al., Mol Cancer Ther, 2006. |                       |                    |

## **Signaling Pathway Inhibition**

**(Z)-SU14813**'s therapeutic potential stems from its ability to concurrently block multiple signaling pathways essential for tumor progression.

#### **VEGFR Signaling Pathway**

By inhibiting VEGFR1 and VEGFR2, SU14813 disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF). This leads to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.





Click to download full resolution via product page

Caption: Inhibition of the VEGFR signaling pathway by (Z)-SU14813.

## **PDGFR Signaling Pathway**







Inhibition of platelet-derived growth factor receptor beta (PDGFR $\beta$ ) by SU14813 impacts tumor growth by affecting pericyte function and tumor cell proliferation in cancers where this pathway is dysregulated.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [(Z)-SU14813 Target Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684611#z-su14813-target-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.